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Compound of Interest

Compound Name: 3-Bromo-2-hydroxy-5-nitropyridine

Cat. No.: B090974 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound

3-Bromo-2-hydroxy-5-nitropyridine, a key intermediate in the synthesis of various

biologically active molecules. The information presented herein is essential for the

characterization and quality control of this compound in research and development settings.

Spectroscopic Data Summary
The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data for 3-Bromo-2-hydroxy-5-nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not available Data not available Data not available Aromatic Protons

Data not available Broad Singlet N/A OH/NH Proton

Note: While a ¹H NMR spectrum is available on SpectraBase, specific chemical shifts and

coupling constants are not provided in the available search results. The presence of two

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b090974?utm_src=pdf-interest
https://www.benchchem.com/product/b090974?utm_src=pdf-body
https://www.benchchem.com/product/b090974?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


aromatic protons and one exchangeable proton (from the hydroxyl or pyridone tautomer) is

expected.

¹³C NMR Data

Chemical Shift (δ) ppm Assignment

No experimental data found in the search

results.
Aromatic Carbons

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment

No experimental data found in the search

results for the specific compound.
-

Expected Absorptions (based on related

compounds)

~3400 O-H stretch (if in hydroxy form)

~3100 N-H stretch (if in pyridone form)

~1650 C=O stretch (if in pyridone form)

~1580, ~1470 C=C and C=N stretching (aromatic ring)

~1530, ~1350 NO₂ asymmetric and symmetric stretching

~1300 C-O stretch (if in hydroxy form)

Below 1000 C-Br stretch

Note: The tautomeric equilibrium between the 2-hydroxy-pyridine and 2-pyridone forms will

significantly influence the IR spectrum, particularly in the regions of O-H/N-H and C=O

stretching.

Mass Spectrometry (MS)
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m/z Relative Intensity Assignment

220, 218 Data not available [M]⁺ (Molecular Ion)

117 Data not available Fragment Ion

Note: The mass spectrum from PubChem (CID 613279) indicates the presence of the

molecular ion, showing the characteristic isotopic pattern for a bromine-containing compound

(two peaks of approximately equal intensity separated by 2 m/z units).[1] The relative

intensities of the fragment ions were not available in the search results.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for solid organic compounds like 3-Bromo-2-hydroxy-5-nitropyridine. The specific

parameters used to obtain the referenced data were not available in the search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 3-Bromo-2-hydroxy-5-nitropyridine would be prepared by dissolving

approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or

CDCl₃). The ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR

spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, standard acquisition parameters would be

used, and for ¹³C NMR, a proton-decoupled sequence would be employed to obtain singlets for

each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of solid 3-Bromo-2-hydroxy-5-nitropyridine would typically be obtained

using the potassium bromide (KBr) pellet method. A small amount of the finely ground

compound (1-2 mg) would be intimately mixed with approximately 100-200 mg of dry KBr

powder. The mixture would then be pressed under high pressure to form a transparent pellet,

which is then placed in the sample holder of an FT-IR spectrometer for analysis.

Mass Spectrometry (MS)
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Mass spectral data would be acquired using a mass spectrometer, likely with an electron

ionization (EI) source for fragmentation analysis. The solid sample would be introduced into the

instrument via a direct insertion probe. The sample would be heated to induce vaporization,

and the resulting gas-phase molecules would be bombarded with a high-energy electron beam

(typically 70 eV) to generate the molecular ion and various fragment ions. The ions are then

separated by their mass-to-charge ratio and detected.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of a compound like 3-Bromo-2-hydroxy-5-nitropyridine.
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Caption: Workflow for the spectroscopic characterization of 3-Bromo-2-hydroxy-5-
nitropyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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